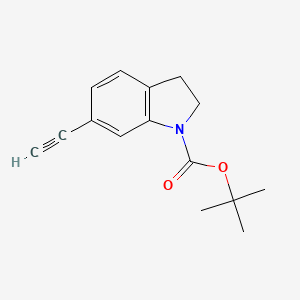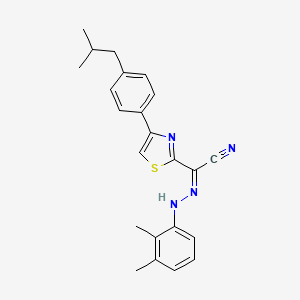![molecular formula C20H20FN3O4S B3004600 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189503-30-7](/img/structure/B3004600.png)
3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the triazaspirodecanone core, a sulfonyl group, and fluorophenyl and methoxyphenyl substituents. These structural features are reminiscent of various compounds that have been studied for their potential as antimicrobial and antipsychotic agents, as well as for their anticonvulsant and antitumor properties.
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves oxidative spirocyclization of alkynes with sulfonylhydrazides under metal-free conditions, as described in the synthesis of 3-sulfonated azaspiro[4,5]trienones . This method provides a convenient approach to sulfonated azaspiro compounds, which are of biological importance. The synthesis of similar compounds, such as sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, involves the reaction of substituted aryl sulfonyl chlorides with precursor compounds to yield products with good antimicrobial activity .
Molecular Structure Analysis
The molecular structure of the compound is likely characterized by the presence of a spirocyclic core, which is a common feature in compounds with antipsychotic profiles . The triazaspirodecanone moiety, in particular, has been shown to be sensitive to substituents on the phenyl moiety, affecting the behavioral activity of the compounds . The presence of a sulfonyl group is also significant, as it is a common feature in antitumor sulfonamides .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For instance, the sulfonyl group can be involved in the formation of sulfonamides and carbamates, which have been synthesized for their antimicrobial activity . The spirocyclic core can also be modified to yield derivatives with different pharmacological activities, such as anticonvulsant agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonyl group and the fluorophenyl moiety suggests that the compound would exhibit polar characteristics, which could affect its solubility and interaction with biological targets. The methoxyphenyl substituent could contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Compounds with similar structures have been evaluated for their antimicrobial activities, indicating that the compound may also possess such properties .
Scientific Research Applications
Synthesis and Characterization
- Anticancer Agents: Novel naproxen derivatives, related to the compound , were synthesized and evaluated for their in vitro anticancer activity against prostate cancer cell lines (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
- Polymer Applications: A sulfonated side-chain grafting unit containing two or four sulfonic acid groups was synthesized using a compound structurally similar to the query compound, showing high proton conductivity and potential for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Pharmacological Studies
- Antipsychotic Agents: Derivatives of the compound demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models (Wise et al., 1985).
- Anticonvulsant Activity: Fluorinated derivatives related to the compound showed promising anticonvulsant activity in tests, highlighting the significance of fluoro and trifluoromethyl substituents in enhancing anticonvulsant activity (Obniska et al., 2006).
Agricultural and Industrial Applications
- Herbicidal Activities: Triazolinone derivatives, sharing a similar chemical structure, were synthesized and displayed notable herbicidal activities, pointing towards potential agricultural applications (Luo et al., 2008).
- Fluoropolymer Development: The synthesis of novel fluoropolymers containing sulfonyl units, akin to the query compound, exhibited good thermal stability and could be used in various industrial applications (Huang et al., 2005).
properties
IUPAC Name |
3-(3-fluorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUUYZUORPAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(2,3-dimethylphenyl)acetamide](/img/structure/B3004527.png)
![Spiro[2.2]pentane-1-carbonitrile](/img/structure/B3004531.png)
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)


![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)
![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)